molecular formula C16H16N4OS B2648138 N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide CAS No. 2309750-96-5

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide

Cat. No. B2648138
CAS RN: 2309750-96-5
M. Wt: 312.39
InChI Key: IUQFLUSPLWAUPY-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Synthesis Analysis

The synthesis of NPPA involves constructing the molecule from the guanidinium nitrate salt (previously synthesized) and the corresponding enaminone. The design and construction process is intricate and crucial for its potential use in drug design against chronic myelogenous leukemia (CML) .


Molecular Structure Analysis

  • Active Pocket Interaction : In the active pocket of the enzyme kinase (PDB ID 2hyy), NPPA interacts with protein residues crucial for inhibiting CML .

Chemical Reactions Analysis

  • Molecular Docking Study : NPPA shows an energy affinity (G) of 10.3 kcal/mol, indicating potential as a template for new drugs against CML. Although not more negative than the control molecule (Imatinib; G = 12.8 kcal/mol), NPPA demonstrates promise .

properties

IUPAC Name

N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-12(9-15(19-20)14-6-2-3-7-17-14)11-18-16(21)10-13-5-4-8-22-13/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFLUSPLWAUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide

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